

# Nickel Selenate vs. Nickel Sulfide: A Comparative Guide for Supercapacitor Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nickel selenate*

Cat. No.: *B085847*

[Get Quote](#)

A detailed analysis of **nickel selenate** and nickel sulfide as electrode materials for supercapacitors, focusing on their electrochemical performance, stability, and synthesis protocols.

In the quest for high-performance energy storage devices, transition metal chalcogenides have emerged as promising electrode materials for supercapacitors due to their high theoretical capacitance and rich redox chemistry. Among these, nickel selenide (NiSe) and nickel sulfide (NiS) have garnered significant attention. This guide provides a comprehensive comparison of their performance for supercapacitor applications, supported by experimental data, to aid researchers and materials scientists in the selection and development of advanced energy storage solutions.

## Performance Comparison

The electrochemical properties of **nickel selenate** and nickel sulfide are pivotal to their application in supercapacitors. The following table summarizes key performance metrics from various studies. It is important to note that the performance of these materials is highly dependent on their morphology, synthesis method, and the architecture of the electrode.

| Material                                              | Specific Capacitance (F/g) | Current Density (A/g) | Cycling                              |                        |                      |
|-------------------------------------------------------|----------------------------|-----------------------|--------------------------------------|------------------------|----------------------|
|                                                       |                            |                       | Stability (%) retention after cycles | Energy Density (Wh/kg) | Power Density (W/kg) |
| Nickel Selenide (NiSe)                                |                            |                       |                                      |                        |                      |
| NiSe <sub>2</sub>                                     | 744.7[1]                   | 1[1]                  | -                                    | -                      | -                    |
| N-rGO/NiSe <sub>2</sub> composite                     | 2451.4[2]                  | 1[2]                  | -                                    | 40.5[2][3]             | 841.5[2][3]          |
| Ni <sub>0.6</sub> Co <sub>0.4</sub> Se <sub>2</sub>   | 1580[4]                    | 1[4]                  | 90% after 20,000[4]                  | 44.1[4]                | 691.3[4]             |
| NiCo <sub>2.1</sub> Se <sub>3.3</sub> NSs/3D G/NF     | 742.4                      | 1 mA/cm <sup>2</sup>  | 83.8% after 1000                     | -                      | -                    |
| Ni <sub>0.95</sub> Co <sub>0.05</sub> Se <sub>4</sub> | 1038.75[5]                 | 1[5]                  | -                                    | 37.22[5]               | 800.9[5]             |
| Nickel Sulfide (NiS)                                  |                            |                       |                                      |                        |                      |
| NiS nanosheets                                        | 2587[6][7]                 | 0.2[6][7]             | 95.8% after 4000[6][7]               | -                      | -                    |
| NiS/Ni <sub>3</sub> S <sub>4</sub> composite          | 194.4 mAh/g                | 2                     | 89.5 mAh/g after 5000                | -                      | -                    |
| NiS                                                   | 1044[6]                    | -                     | -                                    | -                      | -                    |
| NiS electrode                                         | 897                        | 1 mA/cm <sup>2</sup>  | 66% after 2000[8]                    | -                      | -                    |
| Ni <sub>3</sub> S <sub>2</sub> /TiN@C o-MOF/NF        | 2648.8[9]                  | 1[9]                  | 88.3% after 5000[9]                  | 97.8[9]                | 801.8[9]             |

## Experimental Methodologies

The synthesis and electrochemical characterization of **nickel selenate** and nickel sulfide are crucial for achieving optimal performance. The following sections detail typical experimental protocols.

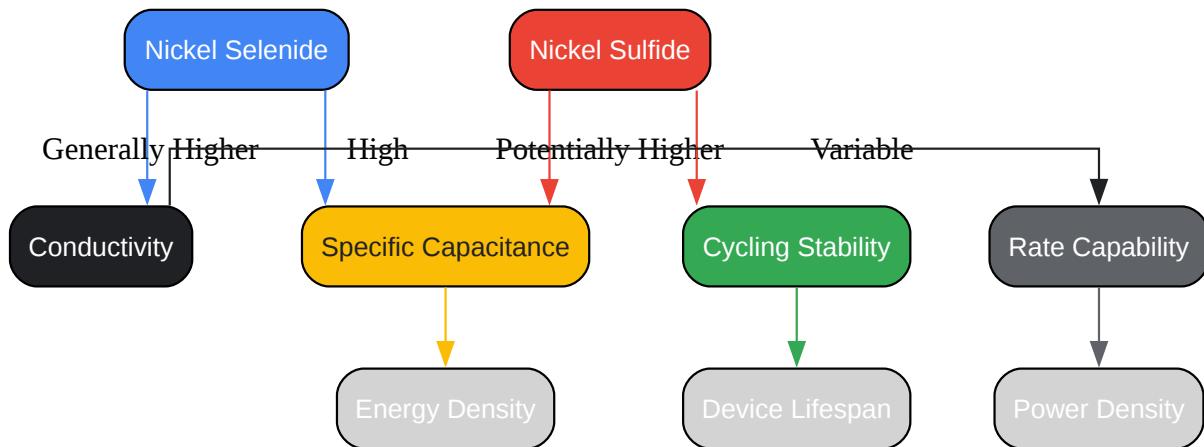
## Synthesis Protocols

**Nickel Selenide (Solid-State Synthesis):** A facile solid-state process involves mixing nickel acetylacetonate and selenous acid. The mixture is then dried and sintered at 500 °C under an inert atmosphere to obtain nickel diselenide ( $\text{NiSe}_2$ ) with a granular structure.[\[1\]](#)

**Nickel Selenide (Hydrothermal Synthesis):** For bimetallic selenides like Ni-Co selenide, a one-step hydrothermal method can be employed. This involves reacting nickel and cobalt salts with a selenium source in the presence of a surfactant and a reducing agent in a sealed autoclave at elevated temperatures.[\[10\]](#)

**Nickel Sulfide (Hydrothermal Synthesis):** Nickel sulfide nanosheets can be grown on a substrate like nickel foam through a hydrothermal method. This typically involves placing the substrate in a solution containing a nickel precursor and a sulfur source and heating it in an autoclave.[\[6\]](#)

**Nickel Sulfide (Alternate-Dip-Coating):** This method involves alternately dipping a substrate, often pre-coated with nanoparticles like  $\text{TiO}_2$ , into solutions of a nickel precursor (e.g., nickel acetate) and a sulfur precursor (e.g., sodium sulfide) at room temperature.[\[8\]](#)


## Electrochemical Testing

The performance of the electrode materials is typically evaluated using a three-electrode setup in an aqueous electrolyte (e.g., 6 M KOH). The standard electrochemical tests include:

- **Cyclic Voltammetry (CV):** To determine the capacitive behavior and operating potential window.
- **Galvanostatic Charge-Discharge (GCD):** To calculate the specific capacitance, energy density, and power density.
- **Electrochemical Impedance Spectroscopy (EIS):** To investigate the charge transfer resistance and ion diffusion kinetics.

## Comparative Analysis

The choice between **nickel selenide** and nickel sulfide for supercapacitor applications involves a trade-off between several factors.



[Click to download full resolution via product page](#)

Figure 1. Comparison of Nickel Selenide and Nickel Sulfide for Supercapacitors.

**Conductivity:** Transition metal selenides generally exhibit better electrical conductivity than their sulfide counterparts due to the lower electronegativity and larger ionic radius of selenium compared to sulfur.<sup>[3]</sup> This enhanced conductivity can lead to improved rate capability and power density.

**Capacitance and Stability:** While nickel sulfide has demonstrated exceptionally high specific capacitance in some studies, its cycling stability can be a concern.<sup>[8][11]</sup> Nickel selenide, particularly when combined with other metals or carbonaceous materials, has shown a good balance of high specific capacitance and excellent long-term cycling stability.<sup>[4]</sup> For instance, a  $\text{Ni}_{0.6}\text{Co}_{0.4}\text{Se}_2$  electrode maintained 90% of its initial capacitance after 20,000 cycles.<sup>[4]</sup> In contrast, a nanostructured NiS electrode showed a capacitance retention of only 66% after 2000 cycles.<sup>[8]</sup>

**Synergistic Effects:** The performance of both materials can be significantly enhanced by creating composite structures. Incorporating carbon materials like graphene or carbon

nanotubes can improve conductivity and provide a larger surface area.<sup>[2]</sup> Bimetallic selenides and sulfides often exhibit synergistic effects, leading to improved electrochemical performance compared to their single-metal counterparts.<sup>[4][5]</sup>

## Conclusion

Both **nickel selenate** and nickel sulfide are promising candidates for next-generation supercapacitors. Nickel sulfide offers the potential for extremely high specific capacitance, but its long-term stability can be a challenge. Nickel selenide, with its inherently better conductivity, often presents a more balanced performance with high capacitance and excellent cycling stability. The development of composite materials and the optimization of nanostructures are key to unlocking the full potential of both materials for advanced energy storage applications. The choice between them will ultimately depend on the specific requirements of the application, such as the need for maximum energy density, high power density, or extended cycle life.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. solid-state-synthesis-of-nickel-selenide-for-high-performance-supercapacitors - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Nanostructure Nickel-Based Selenides as Cathode Materials for Hybrid Battery-Supercapacitors [frontiersin.org]
- 4. Nickel-cobalt selenide as high-performance and long-life electrode material for supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of bimetallic nickel cobalt selenide particles for high-performance hybrid supercapacitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08678B [pubs.rsc.org]
- 6. Review of NiS-Based Electrode Nanomaterials for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced cycle stability of a NiCo<sub>2</sub>S<sub>4</sub> nanostructured electrode for supercapacitors fabricated by the alternate-dip-coating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nickel Selenate vs. Nickel Sulfide: A Comparative Guide for Supercapacitor Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085847#nickel-selenate-vs-nickel-sulfide-for-supercapacitor-applications>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)